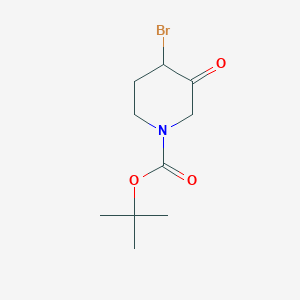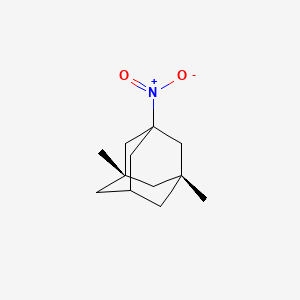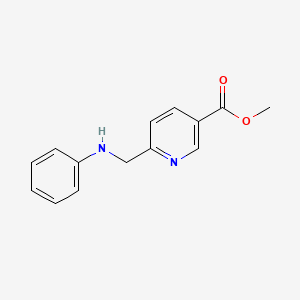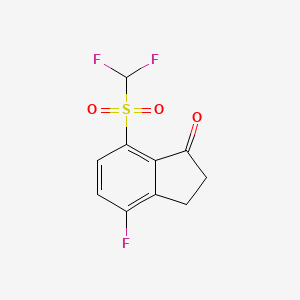
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethylsulfonyl group, a fluorine atom, and an indenone core, making it a valuable candidate for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoromethylsulfonyl group onto an indenone scaffold. One common method includes the use of difluoromethylsulfonyl chloride as a reagent, which reacts with an appropriate indenone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine and difluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized indenone compounds.
Scientific Research Applications
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds, while the fluorine atom can participate in unique interactions due to its high electronegativity. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 7-((Trifluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one
- 7-((Methylsulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C10H7F3O3S |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
7-(difluoromethylsulfonyl)-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3O3S/c11-6-2-4-8(17(15,16)10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2 |
InChI Key |
YTNBHEVBBAOOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
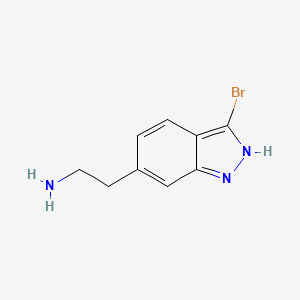
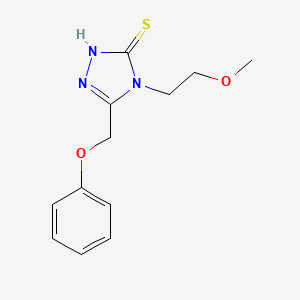
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)
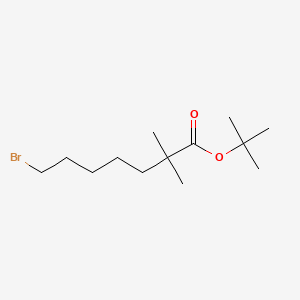
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)

![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)

![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
